4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide
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Overview
Description
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide is a chemical compound with the molecular formula C14H22BrNO and a molecular weight of 300.24 g/mol . It is also known by its IUPAC name, N-[2-(4-bromophenoxy)ethyl]-N-isopropyl-2-propanamine . This compound is typically a colorless to yellow liquid and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide involves several steps. One common method includes the reaction of 4-bromophenol with 2-chloroethyl diisopropylamine in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or acetone at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide can be compared with other similar compounds such as:
4-Bromo-2-(diisopropylamino)ethoxybenzene: Similar structure but different functional groups.
N-(2-(4-Bromophenoxy)ethyl)-N-isopropylpropan-2-amine: Another compound with a similar backbone but different substituents.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-11(2)16(12(3)4)9-10-17-14-7-5-13(15)6-8-14/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQRPFYLMVOQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)Br)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374299 |
Source
|
Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187663-88-3 |
Source
|
Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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